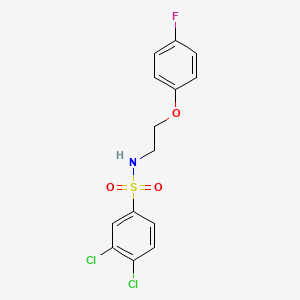

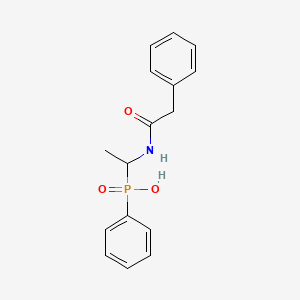

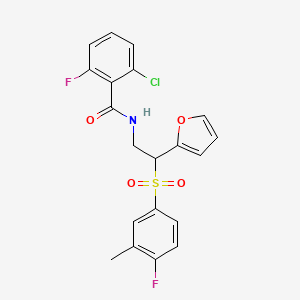

3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazole and pyrazole derivatives are crucial in medicinal chemistry and materials science due to their diverse biological activities and applications. The compound of interest, featuring a benzylthio group, a methoxy-methyl-pyrazol moiety, and a methylated triazole ring, likely shares characteristics with its structural relatives, including synthesis routes, molecular structure, and properties.

Synthesis Analysis

The synthesis of triazole and pyrazole derivatives often involves multistep reactions including cyclization, substitution, and condensation reactions. For instance, triazoles can be synthesized from the reaction of nitriles and acetylenes in the presence of aluminum chloride or acid chlorides with amidrazones (Ito et al., 1983). Similarly, pyrazole derivatives can be obtained through reactions involving ethyl oxalate, hydrazine hydrate, and subsequent modification steps to form the desired structure (Fedotov et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic methods, plays a crucial role in confirming the structure of synthesized compounds. The planarity, aromaticity, and specific functional group arrangements within molecules can significantly influence their reactivity and biological activity. For example, studies on benzoxazoles and pyrazole derivatives have detailed their structural features, including bond lengths, angles, and conformations (Gumus et al., 2018).

Applications De Recherche Scientifique

Antiviral Activity

A study demonstrated the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against influenza A virus (subtype H5N1), suggesting potential use in treating avian influenza. This highlights the antiviral potential of compounds related to the chemical structure , emphasizing the importance of heterocyclic chemistry in developing new antiviral agents (Hebishy et al., 2020).

Anticancer and Antioxidant Agents

Research on N-Acyl imidates reacting with various heterocyclic amines, including pyrazole and triazole derivatives, resulted in compounds with anticancer and antioxidant properties. This suggests that modifications of the core structure, similar to "3-(benzylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole," could yield promising candidates for anticancer and antioxidant therapies (Bekircan et al., 2005).

Antifungal and Antibacterial Activities

A series of compounds synthesizing thiazolyl-pyrazolyl-1,2,3-triazole derivatives demonstrated potential antimicrobial activities, including antifungal effects against A. niger. This research suggests that the compound , with a similar heterocyclic framework, could be explored further for antimicrobial applications, contributing to the development of new therapeutic agents (Nalawade et al., 2019).

Antioxidant Additives for Lubricating Oils

In a different application outside of biomedicine, a study on thiazoles as antioxidant additives for lubricating oils demonstrates the chemical versatility of triazole derivatives. Such research indicates the potential of utilizing "this compound" and related compounds in industrial applications, particularly in improving the oxidative stability of lubricants (Amer et al., 2011).

Propriétés

IUPAC Name |

3-benzylsulfanyl-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS/c1-19-9-12(14(18-19)21-3)13-16-17-15(20(13)2)22-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZHADQJTDSTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)